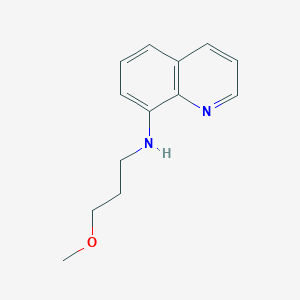

N-(3-Methoxypropyl)quinolin-8-amine

Description

Structure

3D Structure

Properties

CAS No. |

67060-66-6 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

N-(3-methoxypropyl)quinolin-8-amine |

InChI |

InChI=1S/C13H16N2O/c1-16-10-4-9-14-12-7-2-5-11-6-3-8-15-13(11)12/h2-3,5-8,14H,4,9-10H2,1H3 |

InChI Key |

CHUPLWGAGXQGTJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 3 Methoxypropyl Quinolin 8 Amine

Strategies for Quinoline-8-amine Core Synthesis

The foundational quinoline-8-amine structure can be assembled through various established and modern synthetic routes.

Traditional Nitration-Reduction Routes to 8-Aminoquinolines

A classic and historically significant method for preparing 8-aminoquinoline (B160924) involves a two-step process. wikipedia.org The initial step is the nitration of quinoline (B57606), which typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). These isomers can be separated based on their differing physical properties, such as through distillation or sublimation. wikipedia.org Following separation, the isolated 8-nitroquinoline is subjected to reduction to afford the desired 8-aminoquinoline. wikipedia.org This reduction is commonly achieved using reagents like tin powder in the presence of hydrochloric acid. wikipedia.org

Modern Amination Reactions for 8-Chloroquinoline (B1195068) Precursors

More contemporary approaches to the synthesis of 8-aminoquinoline often utilize 8-chloroquinoline as a starting material. Direct amination of 8-chloroquinoline provides a more direct route to the target molecule. wikipedia.org Additionally, cross-coupling reactions involving 8-chloroquinoline and a source of ammonia (B1221849) have been reported as an effective method. researchgate.net These modern techniques can offer advantages in terms of efficiency and substrate scope.

Formation of the N-(3-Methoxypropyl) Covalent Bond to the Quinoline-8-amine Moiety

Once the quinoline-8-amine core is obtained, the subsequent step involves the introduction of the 3-methoxypropyl group onto the amino functionality at the 8-position.

Direct N-Alkylation and Amidation Approaches Utilizing 3-Methoxypropylamine (B165612)

The most direct method for forging the N-(3-methoxypropyl) bond is through the N-alkylation of 8-aminoquinoline. This can be achieved by reacting 8-aminoquinoline with a suitable 3-methoxypropyl halide, such as 3-methoxypropyl bromide, often in the presence of a base like potassium carbonate. nih.gov

Alternatively, amidation reactions can be employed. For instance, 8-aminoquinoline can be reacted with a carboxylic acid derivative of the methoxypropyl chain. One study describes the synthesis of related amides by first reacting 8-aminoquinoline with a triterpenoic acid chloride. mdpi.com This suggests a similar approach could be used with a 3-methoxypropoxy-functionalized acyl chloride or a related activated carboxylic acid.

| Reactants | Reagents | Product | Reference |

| 8-amino-quinoline, 3-(2-bromoethyl)-1H-indole | K2CO3, acetone | N-(2-(1H-indol-3-yl)ethyl)quinolin-8-amine | nih.gov |

| 8-amino-quinoline, 2,2,2-trichloroethyl carbonochloridate | i-Pr2NEt, THF | 2,2,2-trichloroethyl quinolin-8-ylcarbamate | nih.gov |

| 2,2,2-trichloroethyl quinolin-8-ylcarbamate, tryptamine | DBU, MeCN | 1-(2-(1H-indol-3-yl)ethyl)-3-(quinolin-8-yl)urea | nih.gov |

| 2,2,2-trichloroethyl quinolin-8-ylcarbamate, 5-methoxytryptamine | DBU, MeCN | 1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-3-(quinolin-8-yl)urea | nih.gov |

Multi-Step Synthetic Pathways Incorporating the Methoxypropyl Chain

While direct alkylation is common, multi-step pathways can also be utilized to construct the N-(3-methoxypropyl) side chain. For example, a precursor containing a different functional group could be attached to the 8-aminoquinoline, which is then chemically transformed into the desired 3-methoxypropyl group. The synthesis of 3-methoxypropylamine itself can be achieved through the catalytic amination and dehydration of 3-methoxypropanol. google.com

Chemical Reactivity and Derivatization of N-(3-Methoxypropyl)quinolin-8-amine

The this compound molecule possesses several reactive sites that allow for further chemical modification and derivatization. The secondary amine is a key functional group that can undergo a variety of reactions.

Further alkylation or acylation of the secondary amine can lead to a diverse range of derivatives. iu.edu For instance, reaction with acylating agents like trifluoroacetic anhydride (B1165640) can produce the corresponding amide. iu.edunih.gov The quinoline ring itself can also be a site for further functionalization, although this is less common once the N-substituent is in place.

The synthesis of various derivatives often involves coupling the 8-aminoquinoline moiety with other molecules. For example, 8-aminoquinoline has been combined with natural antioxidant acids like lipoic, caffeic, and ferulic acids to create new hybrid molecules. nih.govnih.gov These syntheses typically involve activating the carboxylic acid of the antioxidant and then reacting it with the amino group of the quinoline.

The Mannich reaction is another versatile method for modifying related quinoline structures. This reaction involves an amine, formaldehyde, and a compound with an active hydrogen, and has been used to synthesize bioactive aminomethylated 8-hydroxyquinolines. mdpi.comnih.gov While not directly applied to this compound in the provided context, it represents a potential route for further derivatization.

| Starting Material | Reagent(s) | Product | Reference |

| 8-amino-quinoline | Lipoic, caffeic, or ferulic acid derivatives | 8-quinoline-N-substituted derivatives with natural antioxidant portion | nih.govnih.gov |

| 8-hydroxyquinoline (B1678124) | Formaldehyde, various amines | Aminomethylated 8-hydroxyquinolines | mdpi.comnih.gov |

| Primary amines | Trifluoroacetic anhydride (TFAA) | N-trifluoroacetyl derivatives | iu.edu |

| Chiral amines | (S,S)-N-trifluoroacetylproline anhydride | Diastereomeric amides | nih.gov |

Oxidation and Reduction Reactions of the Quinoline Ring System

The quinoline ring system within this compound is susceptible to both oxidation and reduction reactions, which can be modulated by the choice of reagents and reaction conditions.

Oxidation: The oxidation of the quinoline ring can lead to the formation of N-oxides or the cleavage of the benzene (B151609) or pyridine (B92270) ring, depending on the oxidant used. While specific studies on this compound are not extensively documented, the reactivity can be inferred from related quinoline derivatives. Strong oxidizing agents like potassium permanganate (B83412) or ozone can lead to the degradation of the ring system. However, more controlled oxidation, for instance with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), would be expected to yield the corresponding this compound N-oxide. The amino and methoxy (B1213986) functionalities on the side chain may also be susceptible to oxidation under harsh conditions.

Reduction: The quinoline ring can be selectively or fully reduced. Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel can lead to the reduction of the pyridine ring to afford 1,2,3,4-tetrahydroquinoline (B108954) derivatives. The conditions for this transformation can be controlled to achieve selective reduction. For instance, reduction with sodium in liquid ammonia (Birch reduction) could potentially reduce the benzene portion of the quinoline ring. The nitro group, if present as a substituent on the quinoline ring, is readily reduced to an amino group using various reducing agents like tin(II) chloride or catalytic hydrogenation.

Nucleophilic and Electrophilic Substitution Patterns on the Quinoline and Side Chains

The electronic nature of the quinoline ring and the presence of the amino side chain dictate the patterns of nucleophilic and electrophilic substitution.

Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic attack compared to benzene due to the electron-withdrawing effect of the nitrogen atom. However, the 8-amino group, being an activating group, directs electrophiles primarily to the 5- and 7-positions of the quinoline ring. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The conditions for these reactions need to be carefully controlled to avoid side reactions on the amino group of the side chain.

Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or upon formation of an N-oxide. Halogen atoms at the 2- and 4-positions are especially labile and can be displaced by a variety of nucleophiles. Vicarious nucleophilic substitution (VNS) of hydrogen is another important reaction for introducing substituents onto the quinoline ring, especially in nitro-substituted quinolines. nih.gov

Reactions on the Side Chain: The secondary amine in the N-(3-methoxypropyl) side chain is nucleophilic and can react with various electrophiles. For instance, it can be acylated with acid chlorides or anhydrides, alkylated with alkyl halides, or undergo Michael addition to α,β-unsaturated carbonyl compounds. The ether linkage in the side chain is generally stable but can be cleaved under harsh acidic conditions.

Synthesis and Characterization of Related N-Substituted Quinoline Derivatives

The synthesis of this compound can be achieved through several synthetic routes, most commonly involving the reaction of 8-aminoquinoline with a suitable 3-methoxypropylating agent. A general and efficient method involves the nucleophilic substitution of a leaving group on the propyl chain by the amino group of 8-aminoquinoline.

A plausible synthetic approach starts from the commercially available 8-aminoquinoline and 1-bromo-3-methoxypropane (B1268092). The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The base serves to deprotonate the amino group, enhancing its nucleophilicity.

An alternative route could involve the reductive amination of 8-aminoquinoline with 3-methoxypropanal (B1583901). This two-step, one-pot procedure would involve the formation of an intermediate imine, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) or sodium cyanoborohydride.

The synthesis of the precursor, 3-methoxypropanamine, can be accomplished by the catalytic ammonification and dehydration of 3-methoxypropanol. google.com

The characterization of N-substituted quinoline derivatives is typically performed using a combination of spectroscopic techniques. nih.govresearchgate.net

| Spectroscopic Data | Typical Observations for N-Substituted Quinoline Derivatives |

| ¹H NMR | Aromatic protons of the quinoline ring typically appear in the range of δ 7.0-9.0 ppm. The protons of the N-alkyl side chain show characteristic signals in the aliphatic region (δ 1.5-4.0 ppm). The NH proton signal can be observed as a broad singlet. |

| ¹³C NMR | Carbon signals for the quinoline ring are observed in the aromatic region (δ 110-150 ppm). The carbons of the N-alkyl side chain appear in the aliphatic region. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound is observed. Fragmentation patterns can provide structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the quinoline ring (around 1500-1600 cm⁻¹), and C-O stretching of the ether group (around 1100 cm⁻¹) are expected. |

Advanced Spectroscopic and Analytical Characterization of N 3 Methoxypropyl Quinolin 8 Amine

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, specific vibrational modes corresponding to different bonds can be observed, providing a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The quinoline (B57606) ring would be identified by C-H stretching vibrations of the aromatic protons, typically appearing in the region of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings would produce a series of complex bands in the 1600-1450 cm⁻¹ region. researchgate.net The out-of-plane C-H bending vibrations are also characteristic and would be observed at lower wavenumbers.

The N-H stretching vibration of the secondary amine is a key indicator and is anticipated to appear as a single, relatively sharp band in the range of 3500-3300 cm⁻¹. The C-N stretching vibration of the secondary amine would likely be observed in the 1350-1250 cm⁻¹ region.

The presence of the methoxypropyl side chain would be confirmed by several distinct peaks. The aliphatic C-H stretching vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups are expected in the 2950-2850 cm⁻¹ range. A prominent feature would be the C-O-C stretching vibration of the ether linkage, which typically gives a strong absorption band in the 1150-1085 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Data for N-(3-Methoxypropyl)quinolin-8-amine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3500-3300 |

| Aromatic Ring | C-H Stretch | 3100-3000 |

| Alkyl Chain | C-H Stretch | 2950-2850 |

| Aromatic Ring | C=C and C=N Stretch | 1600-1450 |

| Secondary Amine | C-N Stretch | 1350-1250 |

| Ether | C-O-C Stretch | 1150-1085 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton (¹H) NMR for Determination of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound would provide a wealth of information about the number of different proton environments and their neighboring protons. Based on data from analogous 8-aminoquinoline (B160924) derivatives, the chemical shifts can be predicted. nih.govchemicalbook.com

The aromatic protons on the quinoline ring would appear in the downfield region, typically between δ 7.0 and 8.7 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, and multiplets) would be characteristic of the substitution pattern on the quinoline ring. For instance, the proton at position 2 of the quinoline ring often appears as a doublet of doublets. nih.gov

The proton of the secondary amine (N-H) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The protons of the 3-methoxypropyl side chain would have distinct signals in the upfield region. The methylene group attached to the nitrogen (N-CH₂) would likely be a triplet, coupled to the adjacent methylene group. The central methylene group (-CH₂-) would appear as a multiplet, being coupled to the two adjacent methylene groups. The methylene group adjacent to the ether oxygen (O-CH₂) would also be a triplet. The methyl protons of the methoxy (B1213986) group (-OCH₃) would be a sharp singlet, typically appearing around δ 3.3-3.4 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Quinoline-H | 7.0 - 8.7 | m |

| NH | Variable | br s |

| N-CH₂ | ~3.4 | t |

| -CH₂- | ~2.0 | m |

| O-CH₂ | ~3.6 | t |

| O-CH₃ | ~3.3 | s |

m = multiplet, br s = broad singlet, t = triplet

Carbon-13 (¹³C) NMR for Elucidation of Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbon atoms of the quinoline ring would resonate in the aromatic region, typically between δ 110 and 150 ppm. The chemical shifts of the carbons in the 3-methoxypropyl side chain would appear in the upfield region. The carbon attached to the nitrogen (N-CH₂) would be expected around δ 40-50 ppm. The central methylene carbon (-CH₂-) would be at a higher field, approximately δ 25-35 ppm. The methylene carbon adjacent to the ether oxygen (O-CH₂) would be more deshielded, appearing around δ 70 ppm, and the methoxy carbon (-OCH₃) would be expected around δ 58-60 ppm. This data is extrapolated from known spectra of similar 8-aminoquinoline derivatives. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quinoline-C | 110 - 150 |

| N-CH₂ | 40 - 50 |

| -CH₂- | 25 - 35 |

| O-CH₂ | ~70 |

| O-CH₃ | 58 - 60 |

Two-Dimensional NMR Techniques (e.g., COSY, NOE) for Complex Structure Assignment

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) would be invaluable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.

A COSY spectrum would reveal the coupling relationships between protons, confirming the connectivity within the 3-methoxypropyl chain (e.g., showing correlations between the N-CH₂, -CH₂-, and O-CH₂ protons). It would also help to delineate the coupling network within the complex aromatic region of the quinoline ring.

A NOESY spectrum would provide information about the spatial proximity of protons. This would be particularly useful in confirming the attachment of the 3-methoxypropyl side chain to the nitrogen at position 8 of the quinoline ring by observing a nuclear Overhauser effect between the N-H proton or the N-CH₂ protons and the proton at position 7 of the quinoline ring.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation pattern. For this compound (C₁₃H₁₆N₂O), the expected exact mass would be 216.1263 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 216. The fragmentation pattern would likely involve the cleavage of the side chain. A prominent fragment would be the loss of the methoxypropyl group, leading to a fragment ion corresponding to the 8-aminoquinoline cation at m/z 144. nih.govnih.gov Another likely fragmentation pathway would be the cleavage of the C-C bond beta to the nitrogen, resulting in a fragment ion at m/z 172. The presence of a fragment at m/z 45, corresponding to the [CH₂OCH₃]⁺ ion, would also be indicative of the methoxypropyl group. Analysis of the fragmentation of related compounds like 6-methoxy-8-quinolinamine shows characteristic losses that support these predicted pathways. nih.gov

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 216 | [M]⁺˙ |

| 172 | [M - C₂H₄O]⁺˙ |

| 144 | [C₉H₈N₂]⁺˙ |

| 45 | [CH₂OCH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm), allowing for the determination of a unique elemental formula.

For this compound, the molecular formula is C13H16N2O. bldpharm.com HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be performed on the protonated molecule, [M+H]+. The experimentally measured exact mass is compared against the theoretically calculated mass. A close match between these two values provides unambiguous confirmation of the compound's elemental formula.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C13H16N2O |

| Analyte (Protonated) | [C13H17N2O]+ |

| Calculated Monoisotopic Mass | 216.1263 g/mol |

| Calculated Exact Mass of [M+H]+ | 217.1335 g/mol |

| Typical Experimental Accuracy | < 5 ppm |

Coupled Techniques (e.g., GC-MS) for Purity and Volatile Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate volatile and semi-volatile compounds and identify them based on their mass spectra. It is highly effective for assessing the purity of this compound and identifying any volatile impurities from the synthesis, such as residual solvents or starting materials.

The analysis of amines by GC can present challenges. labrulez.com As a secondary amine, this compound is a highly active compound that can adsorb to active sites within the GC system, leading to poor peak shape (tailing). labrulez.com To mitigate this, columns are often deactivated, for instance, by treating the packing material with a base like potassium hydroxide (B78521) (KOH) to reduce acidic silanol (B1196071) interactions. labrulez.com

Table 2: Illustrative GC-MS Parameters for Amine Analysis

| Parameter | Typical Setting | Reference |

| GC Column | DB-WAX or similar polar column (30 m x 0.25 mm, 0.5 µm film) | nih.gov |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | nih.govmdpi.com |

| Inlet Temperature | 250 °C (Splitless Mode) | researchgate.net |

| Oven Program | Start at 50-100 °C, ramp to 280-300 °C | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |

| MS Scan Range | 40–550 amu | mdpi.com |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For this compound, the absorption spectrum is dominated by the quinoline ring system, which is a strong chromophore.

The spectrum typically displays several absorption bands corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands can be influenced by the solvent and by the nature and position of substituents on the quinoline ring. The 8-amino group, in particular, acts as an auxochrome that can modify the absorption profile compared to unsubstituted quinoline.

Moreover, UV-Vis spectroscopy is a valuable tool for studying the interaction of the compound with other species, such as metal ions. The 8-aminoquinoline scaffold is a known metal-chelating moiety. nih.gov The addition of metal ions like Cu(II) to a solution of the compound can lead to the formation of a metal-ligand complex, which often results in a significant shift in the absorption spectrum, sometimes producing an isosbestic point that indicates a clear equilibrium between the free ligand and the complex. nih.gov

Table 3: Representative UV-Vis Absorption Data for an 8-Aminoquinoline Derivative

| Wavelength (λmax) | Electronic Transition | Notes |

| ~240-250 nm | π → π | High-energy transition within the quinoline ring. |

| ~280-300 nm | π → π | Lower-energy transition, often a shoulder. |

| ~340-360 nm | π → π* | Lowest-energy transition, influenced by the amino substituent. |

| Isosbestic Point | N/A | May appear upon titration with a metal ion (e.g., Cu2+), indicating complex formation. nih.gov |

X-ray Crystallography for Three-Dimensional Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides an unambiguous structural model, confirming molecular connectivity and revealing detailed conformational information, such as bond lengths, bond angles, and torsional angles.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Example Value |

| Crystal System | The basic geometry of the unit cell. | Monoclinic / Orthorhombic |

| Space Group | The symmetry elements of the crystal. | P21/c or Pna21 |

| a, b, c (Å) | The dimensions of the unit cell edges. | a=10.1, b=8.5, c=15.3 |

| α, β, γ (°) | The angles of the unit cell. | α=90, β=105.5, γ=90 |

| Z | The number of molecules in the unit cell. | 4 |

| Key Interactions | Dominant forces holding the crystal together. | Intermolecular N-H···N hydrogen bonding; π-π stacking |

Note: The values in this table are illustrative and would need to be determined experimentally.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and purity assessment of non-volatile compounds like this compound. HPLC offers high resolution and can be adapted for both analytical and preparative-scale separations.

Purity analysis is typically performed using reversed-phase HPLC (RP-HPLC). In this mode, the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, often a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. The retention time of the main peak is characteristic of the compound under specific conditions, while other peaks indicate the presence of impurities. A diode-array detector (DAD) or UV detector is commonly used for detection, set to a wavelength where the quinoline chromophore absorbs strongly.

While this compound is not inherently chiral, related chiral amines are often separated using specialized chiral stationary phases (CSPs), such as those based on coated or immobilized polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. mdpi.com Such methods are crucial in contexts where enantiomeric separation is required.

Table 5: Typical RP-HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 245 nm |

| Column Temperature | 25 °C |

Computational Chemistry and Theoretical Investigations of N 3 Methoxypropyl Quinolin 8 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a important method in quantum chemistry for investigating the electronic structure of many-body systems. nih.gov It is frequently used to predict the properties of molecules with a good balance of accuracy and computational cost.

Geometry Optimization and Prediction of Electronic Properties

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity, stability, and potential interactions. Key electronic properties include:

Polarizability: This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field, which is relevant for predicting its response to its environment.

Ionization Potential and Electron Affinity: These properties relate to the energy required to remove an electron and the energy released when an electron is added, respectively, which are fundamental to understanding the molecule's redox behavior.

| Property | Predicted Value |

|---|---|

| Dipole Moment (Debye) | ~2.5 - 3.5 |

| Polarizability (a.u.) | ~150 - 180 |

| Ionization Potential (eV) | ~7.0 - 8.0 |

| Electron Affinity (eV) | ~0.5 - 1.5 |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive molecule.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Indicates the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, representing the ease of change in electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Analysis of the spatial distribution of the HOMO and LUMO can reveal the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring system and the nitrogen atom of the amine group, while the LUMO would likely be distributed over the aromatic quinoline core.

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | ~ -5.5 to -6.5 |

| LUMO Energy | ELUMO | ~ -1.0 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~3.5 - 5.0 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~3.25 - 4.25 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~1.75 - 2.5 |

Computational Prediction of Spectroscopic Signatures (e.g., IR, NMR chemical shifts)

DFT calculations can also predict spectroscopic properties, which are invaluable for the identification and characterization of a compound. Theoretical vibrational (infrared) spectra can be computed by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their intensities can be compared with experimental IR spectra to aid in the assignment of spectral bands to specific molecular motions. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts for ¹H and ¹³C nuclei provide a powerful tool for interpreting experimental NMR spectra and confirming the molecular structure. While direct experimental data for this compound is not the focus here, theoretical predictions for similar quinoline derivatives have shown good correlation with experimental values. mdpi.com

Molecular Modeling and Simulation Approaches

Beyond the electronic structure of a single molecule, computational methods can explore its interactions with other molecules and its dynamic behavior.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.netorientjchem.org For this compound, molecular docking studies could be performed to investigate its potential binding affinity and mode of interaction with various biological targets.

The process involves placing the ligand in the binding site of the receptor and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net For instance, the quinoline nitrogen and the methoxy (B1213986) oxygen of this compound could potentially act as hydrogen bond acceptors.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and the stability of interactions. researchgate.net

An MD simulation of this compound, either in solution or bound to a target protein, would reveal its conformational flexibility. The methoxypropyl side chain, in particular, has several rotatable bonds, and MD simulations could identify the preferred conformations and the energy barriers between them. When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking and provide a more detailed understanding of the binding thermodynamics.

Analysis of Salt Bridge Formation and Stabilization in Protein Binding

A salt bridge is a non-covalent interaction that involves both a hydrogen bond and an electrostatic interaction between oppositely charged residues in a protein or between a charged ligand and a protein residue. nih.gov This interaction is one of the strongest non-covalent forces in biological systems and plays a crucial role in protein folding, stability, and molecular recognition. nih.gov In the context of drug design, the formation of a salt bridge between a small molecule inhibitor and its protein target can significantly enhance binding affinity and, consequently, potency. nih.gov

The chemical structure of this compound features a quinoline ring system and a secondary amine group on the methoxypropyl side chain. Under physiological pH (around 7.4), this amine group can become protonated, acquiring a positive charge. This cationic center makes this compound a potential candidate for forming a salt bridge with negatively charged amino acid residues within a protein's binding pocket. nih.gov The most common acidic amino acids that can provide the necessary negative charge are aspartic acid (Asp) and glutamic acid (Glu). nih.gov

The strength of a salt bridge is considerably greater than that of a simple hydrogen bond and is influenced by the surrounding environment. nih.gov In the hydrophobic interior of a protein's active site, a salt bridge can be particularly strong due to the low dielectric constant of the environment, which enhances electrostatic interactions. plos.org Molecular dynamics simulations have shown that salt bridges can act as "molecular clips," stabilizing the conformation of the protein-ligand complex. nih.gov This stabilization can lead to a more favorable enthalpy of binding.

For this compound, the interaction would involve the protonated amine group (R-NH2+-) and the carboxylate group (-COO⁻) of an aspartic or glutamic acid residue. The geometry of this interaction is also critical, requiring a specific distance and orientation between the charged groups to maximize the electrostatic attraction and hydrogen bonding.

Table 1: Typical Interaction Energies of Non-Covalent Bonds

| Interaction Type | Typical Energy (kJ/mol) |

|---|---|

| Salt Bridge (buried) | 20 - 40 |

| Salt Bridge (solvent exposed) | < 20 |

| Hydrogen Bond | 4 - 20 |

This table provides a general comparison of the strengths of different non-covalent interactions that can occur in protein-ligand binding.

The potential for this compound to form a salt bridge is a key consideration in computational docking and molecular dynamics studies aimed at identifying its potential biological targets and understanding its mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies used to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). nih.govmdpi.com These models are represented by mathematical equations that can be used to predict the activity or properties of new, untested compounds. researchgate.net

A typical QSAR/QSPR study involves several key steps:

Data Set Selection : A group of compounds with known activities or properties is chosen. researchgate.net

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors. researchgate.net

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that links the descriptors to the activity or property. researchgate.net

Model Validation : The predictive power of the model is assessed using internal and external validation techniques. researchgate.net

For this compound, a QSAR study could be designed to predict its potential biological activity, for instance, as an inhibitor of a specific enzyme. This would involve synthesizing and testing a series of related quinoline derivatives to generate a dataset. Descriptors for these compounds would then be calculated and correlated with their measured biological activities.

A QSPR study on this compound and its analogs could aim to predict important physicochemical properties like solubility, lipophilicity (logP), or density. nih.govnih.gov For example, a QSPR model for predicting the density of amines has been developed using descriptors that can be calculated from the SMILES notation of the molecule. nih.gov

Table 2: Hypothetical Descriptors for a QSAR/QSPR Study of Quinoline Derivatives

| Descriptor Type | Example Descriptor | Potential Correlation |

|---|---|---|

| Topological | Molecular Connectivity Index | Relates to molecular size and branching. |

| Electronic | Dipole Moment | Influences interactions with polar residues. |

| Lipophilicity | cLogP | Affects membrane permeability and binding to hydrophobic pockets. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to chemical reactivity and charge transfer. |

This table illustrates the types of molecular descriptors that could be employed in a QSAR or QSPR model for compounds like this compound.

The development of robust QSAR and QSPR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity and most favorable properties. nih.gov

Theoretical Studies of Adsorption Mechanisms (e.g., Langmuir Isotherm Adherence)

The adsorption of molecules onto a surface is a fundamental process in various applications, including catalysis and corrosion inhibition. Theoretical models are used to describe the equilibrium of this process. The Langmuir adsorption isotherm is one of the most common models used to describe the adsorption of a solute from a solution onto a solid surface. researchgate.netmdpi.com It is based on the following assumptions:

Adsorption occurs at specific, localized sites on the surface.

Each site can accommodate only one molecule (monolayer adsorption).

The surface is energetically homogeneous, meaning all sites have the same affinity for the adsorbate.

There are no interactions between adsorbed molecules on adjacent sites. chemrxiv.org

The Langmuir isotherm is mathematically expressed as:

θ = (K * C) / (1 + K * C)

Where:

θ is the fractional surface coverage

K is the Langmuir adsorption equilibrium constant

C is the concentration of the adsorbate in solution

Studies on quinoline derivatives have shown that they can act as effective corrosion inhibitors for metals in acidic media, and their adsorption often follows the Langmuir isotherm model. researchgate.net This suggests that they form a protective monolayer on the metal surface. Given the structural similarity, it is plausible that this compound would also adhere to the Langmuir adsorption model under similar conditions.

The adsorption of this compound would likely involve the interaction of the lone pair electrons of the nitrogen and oxygen atoms, as well as the π-electrons of the quinoline ring, with the vacant d-orbitals of the metal surface. The equilibrium constant, K, is related to the free energy of adsorption (ΔG°ads) and provides insight into the strength of the interaction between the adsorbate and the surface. A large value of K indicates strong adsorption.

Table 3: Parameters of the Langmuir Adsorption Isotherm

| Parameter | Description | Significance |

|---|---|---|

| θ | Fractional surface coverage | Indicates the extent of adsorption. |

| K | Adsorption equilibrium constant | Reflects the strength of the adsorption process. |

| C | Adsorbate concentration | The concentration of the compound in the bulk solution. |

| ΔG°ads | Standard free energy of adsorption | A negative value indicates a spontaneous adsorption process. |

This table outlines the key parameters used in the Langmuir adsorption isotherm model to describe the adsorption of a compound from solution onto a surface.

Theoretical studies, such as quantum chemical calculations, can further elucidate the adsorption mechanism by determining the optimal adsorption geometry and calculating the binding energy between this compound and a metal surface.

Investigations into Molecular Interactions and Coordination Chemistry of N 3 Methoxypropyl Quinolin 8 Amine

Interactions with Biological Macromolecules

There is a significant lack of published research on the interactions of N-(3-Methoxypropyl)quinolin-8-amine with biological macromolecules.

Enzyme Active Site Binding and Inhibition Mechanisms

No specific studies detailing the binding of this compound to enzyme active sites or its inhibition mechanisms have been found in the public domain. Research on related 8-substituted quinoline (B57606) derivatives has shown inhibitory activity against various enzymes, such as carbonic anhydrases, but this data is not directly applicable to the title compound. researchgate.netnih.gov

Receptor Affinity and Selectivity Profiles

Similarly, there is no available information on the affinity and selectivity of this compound for specific biological receptors. While the quinoline scaffold is a component of molecules designed to target various receptors, the specific profile of the N-(3-methoxypropyl) derivative has not been documented.

Nucleic Acid (DNA/RNA) Binding and Intercalation Studies

Investigations into the binding and potential intercalation of this compound with nucleic acids like DNA or RNA have not been reported in the available literature. Studies on other quinoline derivatives have explored their DNA binding capabilities, but these findings cannot be directly extrapolated.

Metal Complexation Studies

The coordination chemistry of this compound with metal ions is another area where specific research is lacking.

Synthesis and Structural Characterization of Transition Metal Complexes

While the synthesis and characterization of transition metal complexes with various quinoline-containing ligands are well-documented, no such studies have been published for this compound. dntb.gov.ua The bidentate N,N-chelation site offered by the quinoline nitrogen and the exocyclic amine nitrogen suggests a strong potential for this compound to act as a ligand. Research on other 8-aminoquinoline (B160924) derivatives has demonstrated the formation of stable complexes with a range of transition metals. nih.govresearchgate.net

Elucidation of Ligand Binding Modes and Coordination Geometries

Without synthesized and characterized metal complexes of this compound, there is no experimental data to elucidate its specific ligand binding modes and the resulting coordination geometries. It is reasonable to hypothesize that it would act as a bidentate ligand, similar to other 8-aminoquinolines, but this remains unconfirmed by published structural studies.

Role of the Quinoline-8-amine Moiety in Chelation

The quinoline-8-amine moiety is a well-established bidentate ligand, meaning it can bind to a central metal atom at two points. This chelating ability is primarily due to the presence of two nitrogen atoms—one in the quinoline ring and the other in the amino group at the 8-position—which can donate their lone pairs of electrons to form coordinate bonds with metal ions.

The geometry of the quinoline-8-amine structure is such that these two nitrogen atoms are positioned to form a stable five-membered ring with a metal ion. This arrangement, known as a chelate ring, significantly enhances the stability of the resulting metal complex compared to complexes formed with monodentate ligands (ligands that bind at only one point). This phenomenon is known as the chelate effect. The stability of these complexes makes 8-aminoquinoline and its derivatives, such as this compound, effective chelating agents for a variety of divalent metal ions.

Derivatives of 8-aminoquinoline and the closely related 8-hydroxyquinoline (B1678124) have been extensively studied as corrosion inhibitors, with their effectiveness often attributed to their ability to form stable complexes with metal ions on a material's surface. researchgate.netresearchgate.net The presence of substituents on the quinoline ring can further influence the chelating properties and, consequently, the performance of these molecules in applications such as corrosion inhibition. researchgate.net

Surface Interactions and Adsorption Phenomena

The interaction of this compound with material surfaces is a key area of investigation, particularly in the context of corrosion inhibition. The molecule's ability to adsorb onto a surface and form a protective layer is critical to its function.

Formation of Protective Films on Material Surfaces

The formation of a protective film by inhibitor molecules on a metal surface is a primary mechanism for preventing corrosion. For organic inhibitors, this involves the adsorption of the molecules onto the metal, creating a barrier that isolates the metal from the corrosive environment. In the case of this compound, both the quinoline-8-amine moiety and the 3-methoxypropyl side chain are expected to play a role in this process.

The quinoline ring, with its π-electron system, and the nitrogen and oxygen heteroatoms can interact with the d-orbitals of the metal, leading to strong adsorption. The alkyl chain of the methoxypropyl group can also contribute to the formation of a dense, hydrophobic film that repels water and corrosive species.

While specific studies on the protective film formation of this compound are not widely available, research on the related compound, 3-Methoxypropyl-amine, as a corrosion inhibitor for steel in saline water provides valuable insights. This study demonstrated that 3-Methoxypropyl-amine can form a protective film on the steel surface, with the inhibition efficiency increasing with the concentration of the inhibitor.

| Concentration of 3-Methoxypropyl-amine (g/L) | Inhibition Efficiency (%) |

|---|---|

| 1 | 55.2 |

| 3 | 70.1 |

| 5 | 80.3 |

| 7 | 88.5 |

| 9 | 92.6 |

The data suggests that a higher concentration of the amine leads to greater surface coverage and a more effective protective film. It is reasonable to infer that this compound would exhibit similar or even enhanced performance due to the additional strong adsorption sites provided by the quinoline-8-amine moiety.

Electrochemical Probing of Adsorption Processes

Electrochemical techniques are powerful tools for studying the adsorption of inhibitor molecules on metal surfaces. Methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) can provide information about the mechanism of inhibition and the nature of the adsorbed film.

In the study of 3-Methoxypropyl-amine, potentiodynamic polarization measurements indicated that the inhibitor acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This is achieved by the adsorption of the inhibitor molecules onto the metal surface, blocking the active sites for these reactions.

The adsorption of 3-Methoxypropyl-amine on the steel surface was found to follow the Langmuir adsorption isotherm. This model assumes that the molecules form a monolayer on the surface and that there are no interactions between the adsorbed molecules. The fit to this model suggests a well-behaved adsorption process.

For this compound, the presence of the bulky and electron-rich quinoline group could lead to a more complex adsorption behavior. The larger size of the molecule might result in a different packing arrangement on the surface, and potential π-π interactions between adjacent quinoline rings could influence the stability and structure of the protective film. Studies on various 8-hydroxyquinoline derivatives have indeed shown that their adsorption on steel surfaces can be effectively described by the Langmuir isotherm, supporting the idea of a monolayer protective film formation. researchgate.net

Advanced Applications in Chemical Science

Catalysis and Organic Transformations

The 8-aminoquinoline (B160924) moiety is a powerful bidentate directing group, a feature central to the utility of N-(3-Methoxypropyl)quinolin-8-amine in modern synthetic chemistry. The nitrogen atom of the quinoline (B57606) ring and the nitrogen of the amino group work in concert to chelate to a metal center, positioning the catalyst to selectively activate otherwise inert C-H bonds.

The this compound framework is an exemplary directing group for transition-metal-catalyzed C-H activation reactions. This strategy allows for the functionalization of C-H bonds at positions that would be difficult to access through traditional synthetic methods. The 8-aminoquinoline group forms a stable five-membered cyclometalated intermediate with catalysts (e.g., palladium, nickel, rhodium), bringing the metal center into close proximity to specific C-H bonds on the substrate. researchgate.netnih.gov This directed activation enables a wide array of transformations, such as arylation, alkylation, and amination, with high levels of chemo- and regioselectivity. acs.org While the core 8-aminoquinoline unit is responsible for the directing effect, the N-(3-Methoxypropyl) substituent can modulate the steric and electronic properties of the ligand, fine-tuning the reactivity and selectivity of the catalytic system. Overcoming the challenge of cleaving the robust amide bond after the reaction has been a key development, with methods like oxidative deprotection enabling the removal of the directing group to yield the desired product. researchgate.net

Development as Biochemical and Biophysical Research Probes

The intrinsic fluorescent properties of the quinoline scaffold make its derivatives, including this compound, highly valuable as research probes. nih.gov These compounds are often characterized by low initial fluorescence, which can be dramatically enhanced upon binding to a specific analyte, a phenomenon known as chelation-enhanced fluorescence (CHEF). nih.gov This "turn-on" response makes them highly sensitive for detecting specific ions or molecules in complex biological environments.

Derivatives of 8-aminoquinoline have been extensively developed as fluorescent chemosensors for detecting transition metal ions, particularly zinc (Zn²⁺). nih.govresearchgate.netdoaj.org Zinc is a crucial metal ion in numerous biological processes, and its dysregulation is linked to various diseases. Probes based on the 8-aminoquinoline structure can selectively bind to Zn²⁺, leading to a significant increase in fluorescence intensity, which allows for the imaging and quantification of zinc ions in living cells. patsnap.com The sensing mechanism often involves an internal charge transfer (ICT) process, which is modulated by the binding of the metal ion. nih.govresearchgate.net The N-substituent on the amino group, such as the 3-methoxypropyl chain, can be modified to improve water solubility, cell membrane permeability, and binding selectivity, making these probes biocompatible and effective for in-vivo applications. nih.govdoaj.org This has led to the development of probes for imaging lipid droplets in cells and detecting alpha-synuclein (B15492655) aggregates, which are hallmarks of Parkinson's disease. researchgate.netmdpi.com

Corrosion Inhibition in Material Science and Engineering

The ability of quinoline derivatives to adsorb onto metal surfaces and form a protective film makes them effective corrosion inhibitors. This is a critical application in materials science, particularly for protecting metals like steel and aluminum alloys in aggressive environments such as saline or acidic solutions. researchgate.netnih.gov The this compound molecule contains multiple centers that can interact with a metal surface: the nitrogen and oxygen heteroatoms with their lone pair electrons, and the aromatic quinoline ring with its π-electrons.

Studies on closely related compounds demonstrate the effectiveness of both components of the molecule. 3-Methoxypropyl-amine has been shown to be an effective mixed-type inhibitor for X80 steel in saline water, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions. nih.govresearchgate.net Its adsorption on the steel surface follows the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film. nih.gov Similarly, 8-hydroxyquinoline (B1678124) and its derivatives are well-documented as excellent corrosion inhibitors for mild steel and aluminum alloys, achieving inhibition efficiencies of over 90%. nih.govrsc.orgnih.gov The combined structural features of this compound suggest it would act as a highly efficient corrosion inhibitor by strongly adsorbing onto the metal surface, blocking active sites, and preventing corrosive agents from reaching the metal.

| Parameter | Value | Condition |

|---|---|---|

| Optimal Concentration | 8.63 g/L | Optimized for minimum corrosion rate |

| Optimal Temperature | 12.89 °C | |

| Optimal pH | 4.03 | |

| Optimal Rotation Speed | 1097.69 rpm | |

| Inhibition Mechanism | Adsorption on steel surface according to Langmuir isotherm, acting as a mixed-type inhibitor |

Contribution to the Design of Novel Chemical Scaffolds in Medicinal Chemistry

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds and marketed drugs. doaj.orgmdpi.comresearchgate.net Functionalization of the quinoline ring at various positions is a proven strategy for the discovery and development of new therapeutic agents with a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties. patsnap.comresearchgate.net

Future Research Directions and Perspectives

Design and Synthesis of Advanced N-(3-Methoxypropyl)quinolin-8-amine Derivatives with Tuned Properties

The foundational structure of this compound offers a versatile scaffold for chemical modification. Future synthetic strategies will likely focus on creating advanced derivatives with finely tuned physicochemical and biological properties. The diverse biological activities of 8-hydroxyquinoline (B1678124) (8-HQ) derivatives can be adjusted by modifying the substitution pattern of the scaffold. nih.gov For instance, introducing aromatic amide substitutions at various positions on the quinoline (B57606) ring has been shown to increase lipophilicity and antiviral activity, influenced by the electron-withdrawing properties of the substituents. nih.govnih.gov

Key strategies for creating advanced derivatives include:

Modification of the Quinoline Core: Introducing various functional groups (e.g., halogens, nitro groups, alkyl chains) onto the quinoline ring can significantly alter the molecule's electronic properties, lipophilicity, and steric profile. mdpi.com These changes can, in turn, influence the compound's interaction with biological targets.

Hybridization Approaches: A promising strategy involves creating hybrid molecules that combine the this compound scaffold with other pharmacophores. This approach, which has been used to create quinoline-based tetrazole hybrids, can lead to compounds with novel mechanisms of action or improved activity profiles. mdpi.com

Modern synthetic methods, including transition metal-catalyzed reactions and C-H functionalization, offer efficient pathways to these novel derivatives. ijrpr.com Techniques such as copper-catalyzed C5-H functionalization have already proven effective for creating a variety of 5-substituted 8-aminoquinoline (B160924) amides. researchgate.net

Below is a table outlining potential synthetic modification strategies and their anticipated effects on the properties of this compound derivatives.

| Modification Strategy | Target Region | Potential Effect on Properties | Rationale |

| Halogenation | Quinoline Ring (e.g., C-5, C-7 positions) | Increased lipophilicity, altered electronic distribution, potential for enhanced membrane permeability. | Halogens can modulate the acidity/basicity of nearby groups and influence binding interactions. |

| Alkoxymethyl Substitution | Quinoline Ring | Modified solubility and steric hindrance, potentially influencing target selectivity. | Can fine-tune the molecule's interaction within a protein's binding pocket. |

| Side Chain Elongation/Shortening | N-(3-Methoxypropyl) group | Altered flexibility and spatial orientation, affecting binding affinity and pharmacokinetic profile. | Chain length is often critical for optimal interaction with biological targets. |

| Introduction of Aromatic Moieties | N-alkyl Side Chain or Quinoline Ring | Increased potential for π-π stacking interactions with biological targets, enhanced lipophilicity. | Aromatic groups can provide additional binding anchors. |

| Hybridization with other Pharmacophores | Entire Scaffold | Creation of multifunctional agents with potentially synergistic or novel biological activities. | Combines the known activities of two different molecular scaffolds. |

Deeper Mechanistic Investigations of Identified Biological Activities

While many quinoline derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial effects, the precise molecular mechanisms are often not fully understood. nih.govnih.gov Future research must prioritize in-depth mechanistic studies to elucidate how this compound and its advanced derivatives exert their biological effects.

A key area of investigation will be the role of metal chelation. 8-Hydroxyquinolines are known to act as potent chelators of metal ions, which can be a crucial factor in their anticancer activity. nih.gov Understanding the protonation states and metal-binding abilities of new derivatives will be critical. nih.gov

Future mechanistic studies should employ a range of advanced techniques:

Target Identification and Validation: Identifying the specific enzymes, receptors, or cellular pathways that the compounds interact with. rsc.org

Structural Biology: Using techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its biological target. This provides invaluable insight into the specific molecular interactions driving its activity.

Cellular and Molecular Biology Assays: Investigating the downstream effects of the compound on cellular processes, such as cell cycle progression, apoptosis, and reactive oxygen species (ROS) production. mdpi.com

Integration of High-Throughput Screening and Computational Approaches for Lead Identification

The discovery and optimization of lead compounds is a resource-intensive process that can be significantly accelerated through modern technologies. frontiersin.org The integration of high-throughput screening (HTS) and computational chemistry is a powerful strategy for efficiently exploring the vast chemical space of this compound derivatives. nih.gov

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds for activity against a specific biological target. nih.govchemrxiv.org HTS can be used to screen libraries of novel this compound derivatives to identify initial "hits" for various diseases. nih.govufl.edu There are two primary HTS approaches:

Whole-cell based assays: These provide intrinsically active agents but may require significant follow-up work to identify the specific molecular target. mdpi.com

Target-based HTS: This approach screens compounds against a specific protein or enzyme, but hits may not always exhibit activity in a cellular context due to factors like poor permeability. mdpi.com

Computational Approaches play a crucial role in rational drug design, from initial hit identification to lead optimization. alliedacademies.org These in silico methods help prioritize which derivatives to synthesize and test, saving considerable time and resources. nih.gov

The table below summarizes key computational methods and their application in the drug discovery pipeline for quinoline derivatives.

| Computational Method | Description | Application in Lead Identification |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein, estimating binding affinity. nih.gov | Virtually screens large libraries of derivatives to identify those most likely to bind to a specific disease target. |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity. alliedacademies.org | Predicts the activity of newly designed compounds before synthesis and guides the design of more potent derivatives. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity. frontiersin.orgalliedacademies.org | Used for virtual screening to find novel scaffolds that match the key features of active compounds and to guide lead optimization. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing insight into the stability and dynamics of a protein-ligand complex. frontiersin.org | Assesses the stability of the predicted binding mode from molecular docking and helps understand the compound's mechanism of action at an atomic level. |

By combining the empirical data from HTS with the predictive power of computational modeling, researchers can create a more efficient and targeted discovery pipeline for developing the next generation of drugs based on the this compound scaffold.

Exploration of Novel Applications in Emerging Fields of Chemistry and Materials Science

Beyond their traditional role in medicinal chemistry, the unique chemical properties of amines and quinoline structures suggest potential applications in materials science and other emerging fields. ijrpr.com Amines are fundamental building blocks in the synthesis of polymers, catalysts, and sensors. ijrpr.com

Future research could explore the potential of this compound and its derivatives in:

Functional Polymers: Incorporating the quinoline moiety into polymer backbones could lead to materials with novel electronic, optical, or mechanical properties, suitable for applications in organic electronics or photovoltaics. ijrpr.com

Catalysis: The nitrogen atoms within the quinoline structure can coordinate with metal ions, suggesting that these compounds could serve as ligands in the development of new catalysts for organic synthesis.

Chemical Sensors: The ability of the quinoline scaffold to interact with specific ions or molecules could be harnessed to design and fabricate sensitive and selective chemical sensors.

This expansion into materials science represents a significant opportunity to leverage the synthetic versatility of the this compound framework, potentially leading to innovations in sustainable technologies and advanced materials. ijrpr.com

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and detecting impurities. For example, the methoxypropyl chain’s protons appear as a triplet at ~3.4 ppm (OCH₂), and aromatic protons of the quinoline core resonate between 7.5–8.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects isotopic patterns (e.g., chlorine or bromine adducts) .

- X-ray Crystallography : Resolves conformational ambiguities, especially when studying metal complexes or polymorphic forms .

How do structural modifications (e.g., substituents on the quinoline core or alkyl chain) alter the compound’s biological or catalytic activity?

Basic

The 3-methoxypropyl group enhances lipophilicity, potentially improving membrane permeability in biological assays. Comparative studies show that:

- Chlorophenyl substitutions (e.g., N-(4-Chlorophenyl)quinolin-8-amine) increase antiviral activity due to enhanced electron-withdrawing effects .

- Piperidine or cyclopropyl groups at the 5-position modify steric bulk, affecting coordination with transition metals in catalytic applications .

What strategies optimize reaction conditions for synthesizing this compound derivatives with high regioselectivity?

Q. Advanced

- Catalyst Screening : Iron(III) chloride improves electrophilic substitution kinetics in microwave-assisted synthesis .

- Solvent Effects : Dichloroethane enhances solubility of hydrophobic intermediates, while DMF stabilizes transition states in SN2 reactions .

- Temperature Control : Higher temperatures (≥120°C) favor monoalkylation, while lower temperatures reduce side reactions like oxidation .

How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or MS fragmentation patterns)?

Q. Advanced

- Variable-Temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria) that cause peak splitting .

- Isotopic Labeling : Clarifies fragmentation pathways in MS. For example, deuterated methoxypropyl chains help distinguish between cleavage sites .

- Computational Modeling : DFT calculations predict NMR chemical shifts or IR vibrational modes, aiding assignment of ambiguous signals .

What methodologies are used to study this compound’s coordination with transition metals, and what applications arise from these complexes?

Q. Advanced

- Synthesis of Metal Complexes : React the amine with metal salts (e.g., Fe(II), Co(II)) in ethanol/water mixtures. The quinoline nitrogen and methoxy oxygen act as bidentate ligands, forming octahedral or square-planar geometries .

- Applications : These complexes show promise in ethylene oligomerization catalysis (e.g., high selectivity for α-olefins) and as antimicrobial agents due to metal-ligand synergy .

How can computational tools (e.g., molecular docking, QSAR) guide the design of this compound derivatives for specific targets?

Q. Advanced

- Docking Studies : Screen derivatives against enzymatic targets (e.g., topoisomerase II) to predict binding modes. The methoxypropyl chain’s flexibility can be optimized for cavity fit .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets .

What experimental approaches elucidate the mechanism of biological activity (e.g., enzyme inhibition or DNA intercalation)?

Q. Advanced

- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates. Compare with control compounds lacking the methoxypropyl group .

- DNA Interaction Studies : Circular dichroism (CD) and ethidium bromide displacement assays assess intercalation potential. Quinoline derivatives often exhibit stronger binding than non-aromatic analogs .

How does the stability of this compound vary under different storage or reaction conditions?

Q. Advanced

- pH Stability : The compound degrades in strongly acidic conditions (pH < 3) due to protonation of the quinoline nitrogen, leading to ring-opening. Neutral or alkaline conditions (pH 7–9) are optimal for long-term storage .

- Thermal Stability : DSC/TGA analysis reveals decomposition above 200°C, guiding safe handling during high-temperature reactions .

What strategies are recommended for designing this compound derivatives with enhanced selectivity in biological or catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.